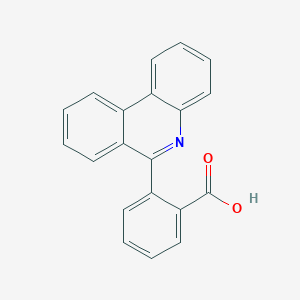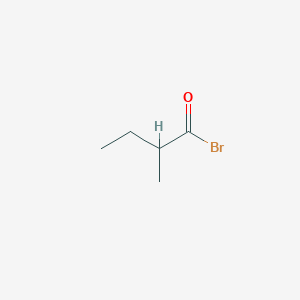
1-Cyclopentyl-3-(dimethylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(dimethylamino)propan-1-one is an organic compound with the molecular formula C11H21NO It is characterized by a cyclopentyl ring attached to a propanone backbone, with a dimethylamino group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-(dimethylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 3-(dimethylamino)propan-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentyl-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(dimethylamino)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The cyclopentyl ring provides structural rigidity, affecting the overall conformation and activity of the molecule.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-3-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-Cyclopentyl-3-(ethylamino)propan-1-one: Contains an ethylamino group, leading to different chemical properties and reactivity.
Uniqueness: 1-Cyclopentyl-3-(dimethylamino)propan-1-one is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric effects
Propriétés
Numéro CAS |
53921-84-9 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-cyclopentyl-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-11(2)8-7-10(12)9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
Clé InChI |
WBHRAYOBWPGXCT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


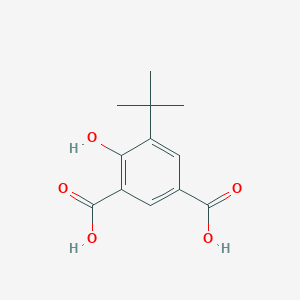
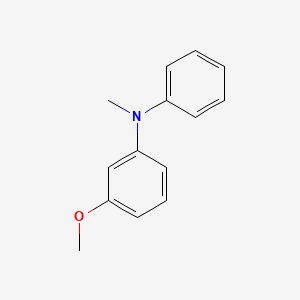
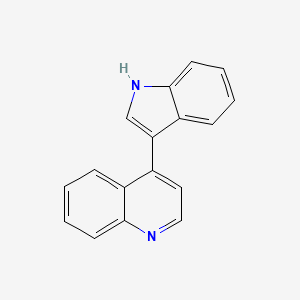
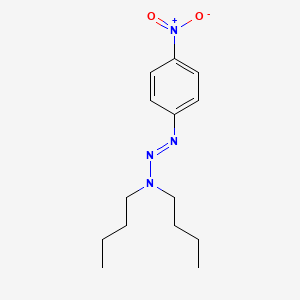
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
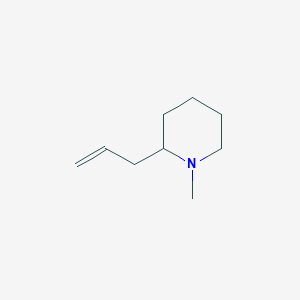
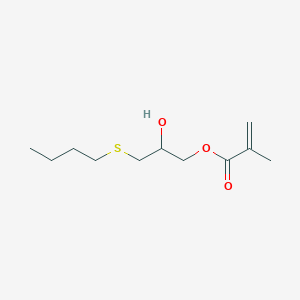
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
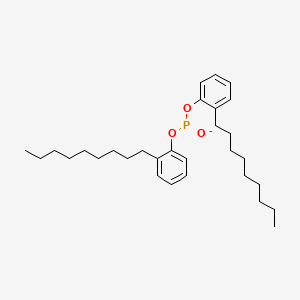
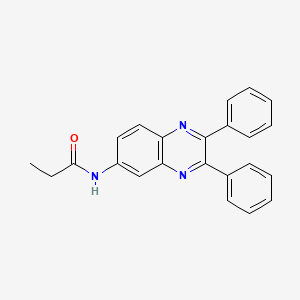
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
